molecular formula C25H23N3O3 B2966133 1-benzyl-3-(benzyloxy)-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide CAS No. 1013755-51-5

1-benzyl-3-(benzyloxy)-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide

Cat. No. B2966133
CAS RN: 1013755-51-5
M. Wt: 413.477
InChI Key: LYPSLTUVTMHJIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-3-(benzyloxy)-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide, also known as P7C3, is a small molecule compound that has gained attention in scientific research due to its potential neuroprotective properties. This compound was first discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center.

Scientific Research Applications

Synthesis and Characterization

Research has demonstrated the synthesis and characterization of pyrazole derivatives, including structural and theoretical studies. For instance, Yıldırım and Kandemirli conducted experimental and theoretical studies on the functionalization reactions of pyrazole compounds, providing insights into their molecular structure through spectroscopic data and elemental analyses. Such studies help in understanding the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry and materials science (Yıldırım & Kandemirli, 2006).

Antimicrobial and Cytotoxic Activity

Several studies have explored the antimicrobial and cytotoxic activities of pyrazole derivatives. Korkusuz, Yıldırım, and Albayrak investigated some functionalization reactions of pyrazole compounds and their antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Korkusuz, Yıldırım, & Albayrak, 2013). Additionally, Hassan, Hafez, and Osman synthesized new pyrazole and pyrazolo[1,5-a]pyrimidine derivatives and evaluated their cytotoxic activity against cancer cells, suggesting their potential as anticancer agents (Hassan, Hafez, & Osman, 2014).

Herbicidal Activity

The herbicidal activity of pyrazole-4-carboxamide derivatives has been examined, with certain derivatives showing promising results against various weeds and demonstrating crop safety under flooded conditions. For example, Ohno et al. synthesized novel 3-(substituted alkoxy)pyrazole-4-carboxamide derivatives and assessed their herbicidal activity, identifying compounds with significant efficacy and selectivity (Ohno et al., 2004).

Molecular Structure Studies

Research has also focused on the molecular structure and synthesis pathways of pyrazole derivatives. Sauer, Schneller, and Gabrielsen described the synthesis of 4-homopyrazofurin and an acyclic analogue, providing valuable information on the molecular structure through X-ray diffraction and highlighting the importance of molecular structure in biological activity (Sauer, Schneller, & Gabrielsen, 1993).

properties

IUPAC Name

1-benzyl-N-(2-methoxyphenyl)-3-phenylmethoxypyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-30-23-15-9-8-14-22(23)26-24(29)21-17-28(16-19-10-4-2-5-11-19)27-25(21)31-18-20-12-6-3-7-13-20/h2-15,17H,16,18H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPSLTUVTMHJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.